

An In-Depth Technical Guide to 1-phenyl-1H-pyrrole-2-carbaldehyde

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Compound of Interest

Compound Name: 1-phenyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1605559

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Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials.^[1] Among these, the pyrrole scaffold is a privileged structure, appearing in critical biological molecules like heme, chlorophyll, and vitamin B12.^[1] The introduction of functional groups to the pyrrole ring, such as a carbaldehyde, creates versatile synthetic intermediates. This guide focuses on **1-phenyl-1H-pyrrole-2-carbaldehyde**, a key building block whose unique electronic and structural features make it a valuable precursor in medicinal chemistry and materials science. We will provide an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Nomenclature and Physicochemical Properties

Correctly identifying a chemical compound is fundamental to scientific communication. This section details the formal naming conventions and key physical and chemical data for **1-phenyl-1H-pyrrole-2-carbaldehyde**.

IUPAC Name and Synonyms

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 1-phenylpyrrole-2-carbaldehyde.^[2]

Commonly used synonyms in literature and chemical catalogs include:

- **1-phenyl-1H-pyrrole-2-carbaldehyde[2]**
- 1-Phenylpyrrole-2-carboxaldehyde
- N-Phenylpyrrole-2-aldehyde
- 2-Formyl-1-phenylpyrrole

Chemical Identifiers

Identifier	Value	Source
CAS Number	30186-39-1	PubChem[2]
Molecular Formula	C ₁₁ H ₉ NO	PubChem[2]
Molecular Weight	171.19 g/mol	PubChem[2]
InChI Key	LXEQKKWJDGVPRW-UHFFFAOYSA-N	PubChem[2]
SMILES	O=Cc1cccn1-c2ccccc2	Sigma-Aldrich[3]

Physicochemical Properties

Property	Value	Notes
Physical Form	Solid	Sigma-Aldrich[3]
Appearance	Light yellow to light brown crystalline powder	Pipzine Chemicals[4]
Melting Point	40-44 °C	Pipzine Chemicals[4]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and ether.	Pipzine Chemicals[4]

Part 2: Synthesis and Mechanistic Insights

The preparation of **1-phenyl-1H-pyrrole-2-carbaldehyde** is most commonly achieved through the formylation of 1-phenylpyrrole. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its efficiency and reliability.

The Vilsmeier-Haack Reaction: A Proven Protocol

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The process involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl_3) to generate the electrophilic Vilsmeier reagent. This reagent is then attacked by the electron-rich pyrrole ring.

Causality Behind Experimental Choices:

- Substrate: 1-Phenylpyrrole is used as the starting material. The phenyl group at the nitrogen atom influences the electronic properties of the pyrrole ring, directing the formylation primarily to the C2 position.
- Reagents: DMF serves as the source of the formyl group, while POCl_3 activates it to form the highly electrophilic chloroiminium ion (Vilsmeier reagent).
- Solvent: An inert solvent like ethylene dichloride is typically used to facilitate the reaction while not participating in it.^[5]
- Hydrolysis: The reaction is quenched with an aqueous solution (often containing a base like sodium acetate) to hydrolyze the iminium intermediate to the final aldehyde product.^[5]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

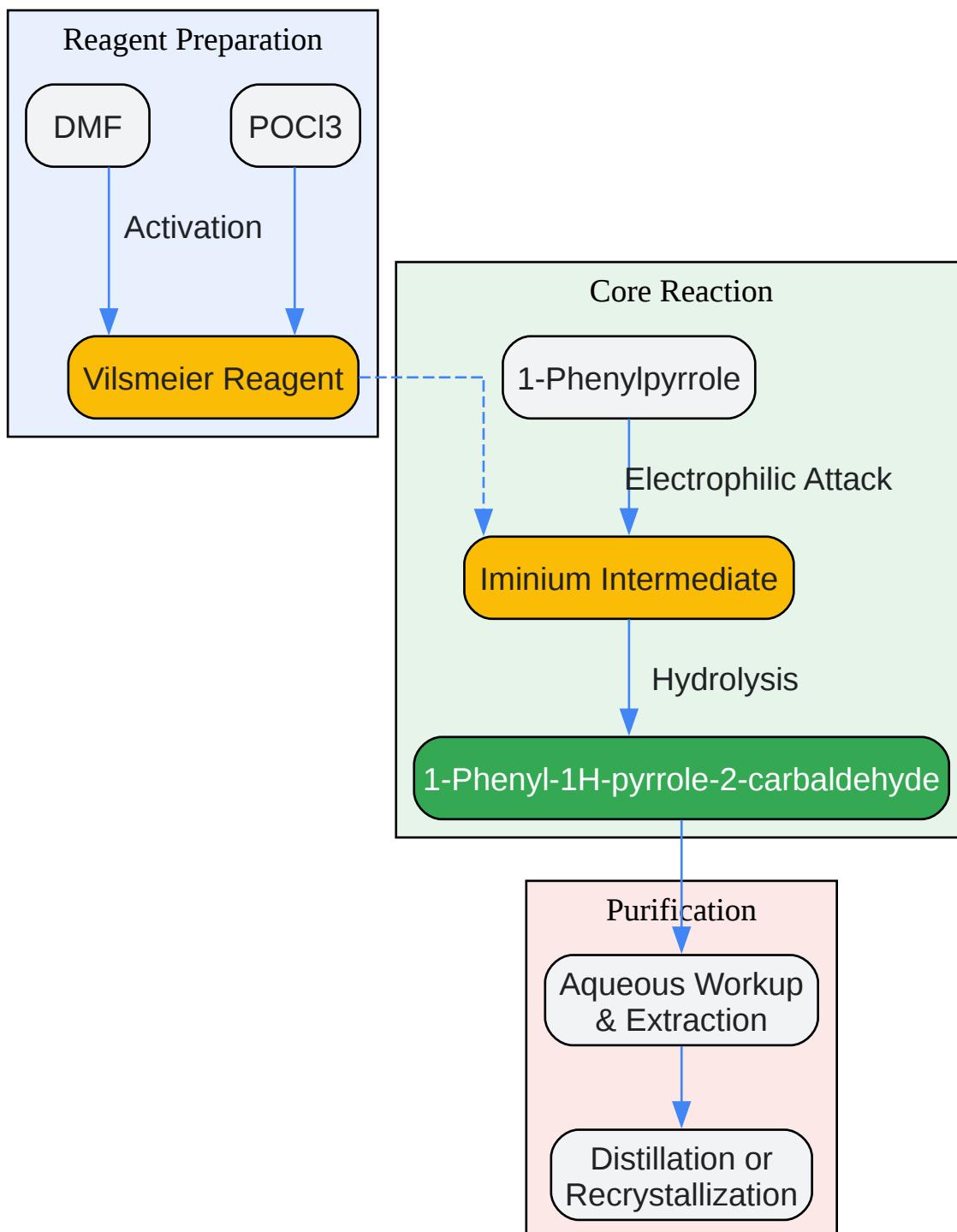
This protocol is adapted from the well-established procedure for the formylation of pyrrole.^{[4][5]}

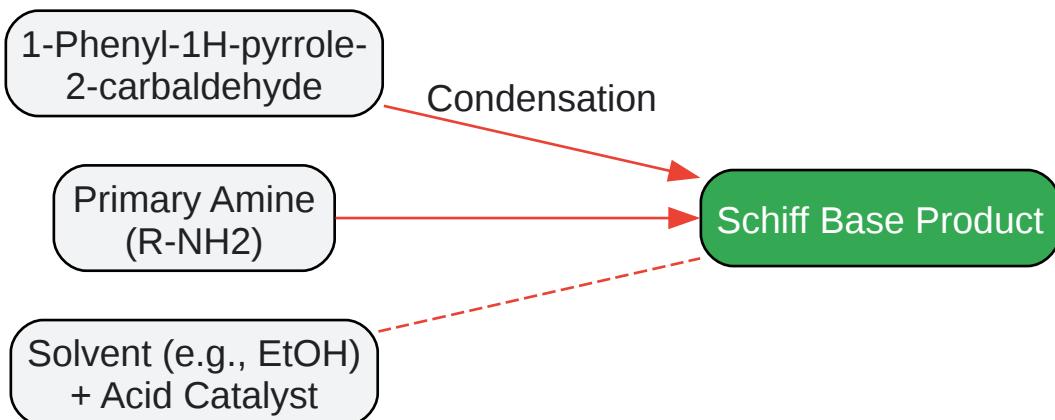
- Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and dropping funnel, cool N,N-dimethylformamide (DMF, 1.1 eq.) in an ice bath. Slowly add phosphorus oxychloride (POCl_3 , 1.1 eq.) while maintaining the internal temperature between 10–20°C.
- Reaction Initiation: Remove the ice bath and stir the mixture for 15 minutes. Then, re-cool the flask and add an appropriate solvent such as ethylene dichloride.

- **Substrate Addition:** Once the temperature is below 5°C, add a solution of 1-phenylpyrrole (1.0 eq.) in ethylene dichloride dropwise over 1 hour.
- **Reaction Completion:** After addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
- **Hydrolysis & Workup:** Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water. Reflux again for 15 minutes with vigorous stirring.
- **Extraction:** After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with a suitable solvent (e.g., ether).
- **Purification:** Combine the organic extracts, wash with a saturated sodium carbonate solution, dry over anhydrous sodium carbonate, and remove the solvents under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **1-phenyl-1H-pyrrole-2-carbaldehyde**.



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